![molecular formula C15H16FN5O3 B2958458 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034246-27-8](/img/structure/B2958458.png)
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
is a complex organic molecule. It is related to the class of compounds known as 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazines . These compounds are known to have various biological activities and are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring systems and functional groups. The pyrazolo[5,1-b][1,3]oxazine core is a bicyclic system with nitrogen atoms in the rings . The fluoropyrimidinyl group is a heterocyclic aromatic ring containing nitrogen and fluorine . The pyrrolidinyl group is a saturated nitrogen-containing ring .Applications De Recherche Scientifique
Anticonvulsant and Sodium Channel Blocking Applications
Research has shown that certain compounds with structural similarities to the chemical of interest have demonstrated potential in the development of anticonvulsant agents. For instance, a study detailed the synthesis and evaluation of novel derivatives as sodium channel blockers and anticonvulsant agents, highlighting their effectiveness in models used for assessing anticonvulsant activities (Malik & Khan, 2014). This suggests that derivatives of the given compound could be explored for similar pharmacological properties.
Drug Formulation and Solubility Enhancement
In the realm of drug development, enhancing the solubility and bioavailability of poorly water-soluble compounds is crucial. A study on a compound with a similar structure focused on developing precipitation-resistant solution formulations to increase in vivo exposure, indicating the importance of formulation strategies in early drug development phases (Burton et al., 2012). This research could guide the formulation of "(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone" for enhanced bioavailability.
Antimicrobial and Antiproliferative Activities
Compounds bearing structural resemblance have been studied for their antimicrobial and antiproliferative activities, offering a glimpse into potential biomedical applications. For example, the synthesis, antimicrobial, and antiproliferative activities, alongside molecular docking and computational studies of novel heterocycles, have been documented, underscoring the therapeutic potential of such molecules (Fahim et al., 2021). This suggests avenues for investigating the subject compound in antimicrobial and cancer research contexts.
Photochemical Properties
The photochemistry of related compounds, such as pyrimidine N-oxides, has been explored, revealing interesting photolysis products and mechanisms (Roeterdink & Plas, 1976). These studies could provide foundational knowledge for understanding the photochemical behavior of "(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone" and its potential applications in photochemically-driven reactions or processes.
Safety And Hazards
Orientations Futures
The future directions for research on this compound could include further investigation of its biological activity, particularly its potential as a PDE4B inhibitor . Additionally, studies could be conducted to optimize its synthesis and to explore its physical and chemical properties in more detail.
Propriétés
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5O3/c16-10-7-17-15(18-8-10)24-11-2-4-20(9-11)14(22)12-6-13-21(19-12)3-1-5-23-13/h6-8,11H,1-5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHBUFSSWNPBKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N3CCC(C3)OC4=NC=C(C=N4)F)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.